2-Chloro-4-(4-T-butylphenyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZCPFICBJFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690596 | |
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-02-5 | |
| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 2 Chloro 4 4 T Butylphenyl Benzoic Acid and Structural Congeners
Strategic Disconnection Approaches in Retrosynthesis
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For a molecule like 2-Chloro-4-(4-T-butylphenyl)benzoic acid, the primary disconnection point is the biaryl C-C bond, which simplifies the target molecule into two key synthons: a halogenated benzoic acid derivative and a functionalized t-butylphenyl moiety.
The formation of the aryl-aryl bond is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govtcichemicals.com
Suzuki-Miyaura Coupling: This is the most prominently utilized method for this class of compounds. tcichemicals.com The reaction involves the coupling of an organoboron species with an organohalide. nih.gov For the synthesis of the target molecule, the key retrosynthetic disconnection points to a halogenated benzoic acid synthon and a t-butylphenylboronic acid building block.
Retrosynthetic Disconnection (Suzuki-Miyaura):
Target Molecule -> Synthon A (Halogenated Benzoic Acid) + Synthon B (t-Butylphenylboronic Acid)
This strategy typically employs a dihalogenated benzoic acid derivative, such as 2-chloro-4-bromobenzoic acid, which reacts with 4-t-butylphenylboronic acid. innospk.comchemicalbook.comchemimpex.com The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium on carbon (Pd/C), in the presence of a base like sodium carbonate or potassium carbonate. acs.orgmdpi.com The choice of catalyst and base is crucial and can be optimized to achieve high yields. nih.gov For instance, the combination of CsF and Ag₂O has been found to be effective for promoting the coupling of otherwise inactive substrates. nih.gov
Heck and Negishi Coupling Analogs: While Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions represent viable alternative strategies. The Heck reaction, which couples an organohalide with an alkene, and the Negishi coupling, which utilizes an organozinc reagent, are powerful C-C bond-forming reactions that could be adapted for the synthesis of the biaryl core, although they are less commonly reported for this specific target.
The carboxylic acid group can be introduced at various stages of the synthesis. One common retrosynthetic approach involves disconnecting the carboxyl group to a more synthetically accessible precursor, such as a methyl or aldehyde group.
Oxidation of Aryl Methyl Groups: A robust method for forming the benzoic acid moiety is the oxidation of a corresponding aryl methyl group. google.com This implies a precursor like 2-chloro-4-(4-t-butylphenyl)toluene. The oxidation of such benzylic positions can be achieved using various reagents. organic-chemistry.org
Classical Methods: Strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid can effectively convert methyl groups to carboxylic acids. guidechem.comreddit.com
Modern Catalytic Methods: To improve environmental compatibility, methods using molecular oxygen as the oxidant with transition metal catalysts (e.g., cobalt salts) have been developed. organic-chemistry.orggoogle.com Photocatalytic oxidation, using visible light in the presence of catalysts like magnesium bromide diethyl etherate or hydrobromic acid, offers a greener alternative for converting aromatic methyl groups to their corresponding carboxylic acids. organic-chemistry.orgrsc.org
The general scheme for this approach is: Ar-CH₃ + [Oxidizing Agent] → Ar-COOH
The specific substitution pattern of the target molecule requires strategic introduction of the chloro and t-butyl groups.
Halogenation: The chloro group on the benzoic acid ring is typically incorporated by using a pre-halogenated starting material. Synthons like 2-chloro-4-bromobenzoic acid or 2-chloro-4-iodobenzoic acid are common choices for subsequent cross-coupling reactions. guidechem.comchemicalbook.com The synthesis of these synthons often involves electrophilic halogenation or Sandmeyer-type reactions on appropriately substituted anilines or benzoic acids. guidechem.com
Alkylation: The tert-butyl group is a key feature of the second aromatic ring. Retrosynthetically, this group is typically introduced via a Friedel-Crafts alkylation reaction. youtube.com This involves reacting a benzene (B151609) ring with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com This step is fundamental to the preparation of the 4-t-butylphenyl building block.
Precursor Synthesis and Intermediate Derivatization
A variety of halogenated benzoic acid synthons are required for the synthesis. 2-Bromo-4-chlorobenzoic acid is a particularly useful intermediate. guidechem.com One documented synthesis starts from 2-amino-4-chlorobenzoic acid. guidechem.com The amino group is converted to a diazonium salt, which is then substituted with bromine in a Sandmeyer reaction using copper(I) bromide, affording the desired product in good yield. guidechem.com Alternatively, oxidation of the corresponding substituted toluenes can also yield these synthons. google.com
Table 1: Properties and Synthetic Precursors of a Key Halogenated Benzoic Acid Synthon
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Precursor |
| 2-Bromo-4-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 157-161 | 2-Amino-4-chlorobenzoic acid guidechem.comsigmaaldrich.com |
For Suzuki-Miyaura coupling, the essential building block is 4-tert-butylphenylboronic acid. innospk.com This white crystalline solid is a versatile reagent in organic synthesis, serving as a key intermediate for pharmaceuticals and agrochemicals. innospk.comchemimpex.com It is typically prepared from 4-bromo-tert-butylbenzene. The synthesis involves the formation of a Grignard reagent, which is then reacted with a borate (B1201080) ester (e.g., triisopropyl borate) followed by aqueous acidic workup to yield the boronic acid.
Table 2: Properties and Applications of a Key Functionalized Building Block
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Primary Application |
| 4-tert-Butylphenylboronic acid | 123324-71-0 | C₁₀H₁₅BO₂ | 178.04 | 191-196 | Suzuki-Miyaura cross-coupling reactions innospk.comchemicalbook.com |
Catalytic Systems and Reaction Conditions Optimization
The optimization of catalytic systems is paramount in the synthesis of complex molecules like this compound. This involves a multi-faceted approach, examining the catalyst, ligands, solvents, and temperature to achieve desired outcomes.
Transition metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a favored method. uwindsor.ca This reaction's popularity stems from the commercial availability of numerous boronic acids, their stability, and the low toxicity of the boron-containing byproducts. uwindsor.ca
The synthesis of this compound involves the coupling of an aryl chloride. Aryl chlorides are often preferred starting materials due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their low reactivity, stemming from the strong carbon-chlorine bond, presents a significant challenge for oxidative addition to the metal center, a critical step in the catalytic cycle. acs.org Consequently, the development of highly active catalytic systems is essential. Research has shown that specialized palladium catalysts, including palladacycles and systems utilizing electron-rich ligands, are effective for activating these less reactive substrates. uwindsor.caacs.org For instance, sulfur-containing palladacycles have demonstrated high activity for coupling activated aryl chlorides even at room temperature. uwindsor.ca
The ligand bound to the transition metal center plays a pivotal role in modulating the catalyst's reactivity and selectivity. For challenging substrates like aryl chlorides, the design of the ligand is critical for a successful cross-coupling reaction. acs.org Generally, phosphines are widely used as ligands for palladium catalysts in these reactions.
The electronic and steric properties of phosphine (B1218219) ligands are directly related to the reactivity of the resulting metal complexes. Electron-rich and sterically bulky ligands, such as trialkylphosphines (e.g., tri-tert-butylphosphine (B79228) and tricyclohexylphosphine), are particularly effective for the Suzuki-Miyaura coupling of aryl chlorides. The high electron density of these ligands enhances the rate of oxidative addition, while their bulkiness facilitates the reductive elimination step, which forms the final product and regenerates the catalyst.
Modern ligand design often involves creating a library of modular ligands to find the optimal balance of steric and electronic properties for a specific transformation. acs.org For example, studies on indole-based phosphine ligands have shown that ligands with a diphenylphosphine (B32561) (-PPh2) group can outperform those with a dicyclohexylphosphine (B1630591) (-PCy2) moiety in highly sterically hindered cross-couplings of aryl chlorides. acs.org This highlights that an optimal balance between electron density and steric bulk is crucial for the reaction to proceed smoothly. acs.org Beyond traditional phosphines, other ligand classes such as N-heterocyclic carbenes (NHCs) and even phosphine oxides have been investigated to stabilize catalytic species and improve reaction outcomes. nih.govnih.gov
Table 1: Influence of Ligand Type on Aryl Chloride Cross-Coupling
| Ligand Type | Key Characteristics | Influence on Reaction |
|---|---|---|
| Trialkylphosphines (e.g., P(t-Bu)₃) | Electron-rich, sterically bulky. | Promotes both oxidative addition of aryl chlorides and reductive elimination. |
| Biaryl Phosphines (e.g., Buchwald ligands) | Sterically demanding, often electron-rich. uwindsor.ca | Highly effective for a broad range of challenging cross-coupling reactions. uwindsor.ca |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. nih.gov | Form stable palladium complexes, effective for aryl chloride activation. nih.gov |
| Phosphine Oxides (e.g., Ph₃P(O)) | Can act as labile ligands. nih.gov | Found to stabilize palladium nanoparticles and accelerate cross-coupling rates in specific cases. nih.gov |
The choice of solvent is a critical parameter that can profoundly influence the outcome of a synthetic transformation. hes-so.chrsc.org Solvents can stabilize catalytic intermediates, modulate the reactivity of reagents, and affect reaction rates and selectivity. hes-so.chnih.gov In Suzuki-Miyaura couplings, the solvent's polarity is known to affect the catalytic intermediates and potentially the rate-determining step. beilstein-journals.org
A wide array of solvents have been studied for palladium-catalyzed cross-couplings. Common choices include ethers like tetrahydrofuran (B95107) (THF), amides such as dimethylformamide (DMF), and aromatic hydrocarbons like toluene (B28343). hes-so.chresearchgate.net The use of polar aprotic solvents can stabilize anionic transition states that may occur during oxidative addition. nih.gov However, the relationship between solvent polarity and reaction selectivity can be complex and does not always follow a simple trend. nih.gov
Mixed solvent systems, particularly those containing water, are frequently employed. researchgate.net For example, a mixture of methanol (B129727) and water (e.g., 3:2 ratio) has been shown to be highly effective for Suzuki-Miyaura reactions, offering the benefits of being environmentally friendly, economical, and providing excellent solubility for inorganic bases. researchgate.net Temperature is another crucial variable. While some highly active catalyst systems can promote reactions at room temperature, elevated temperatures are often required to achieve reasonable reaction rates, especially with unreactive substrates like aryl chlorides. uwindsor.caresearchgate.net
Table 2: Effect of Solvent and Temperature on Suzuki-Miyaura Coupling Yield
| Solvent System | Temperature | Substrates | Yield |
|---|---|---|---|
| Methanol (anhydrous) | Reflux | Bromobenzene (B47551) + Phenylboronic acid | 78.9% researchgate.net |
| Ethanol (anhydrous) | Reflux | Bromobenzene + Phenylboronic acid | 73.4% researchgate.net |
| Dioxane | Reflux | Bromobenzene + Phenylboronic acid | No Product researchgate.net |
| MeOH:H₂O (3:2) | Reflux | Bromobenzene + Phenylboronic acid | 96.3% researchgate.net |
| DMF | Room Temp | Activated Aryl Chloride + Arylboronic acid | Good Yields uwindsor.ca |
Green Chemistry Principles in Synthesis Design
The integration of green chemistry principles into synthetic design is a major goal in modern chemical manufacturing, aiming to reduce environmental impact and improve sustainability. nih.govacs.org This involves considering factors like atom economy, waste reduction, and the use of safer chemicals and solvents. acs.orgresearchgate.net
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are often considered atom-economical because they form new bonds with minimal generation of byproducts. jocpr.comresearchgate.net
Solvents typically account for the largest proportion of waste in chemical processes, making their selection a key focus for green chemistry. nih.govacs.org There is a significant push to replace traditional, often hazardous and volatile, organic solvents with more sustainable alternatives. nih.govacs.org
Green solvents that are gaining traction include water, biomass-derived solvents, and ionic liquids. Water is an ideal green solvent due to its non-toxicity and availability, and many palladium-catalyzed couplings have been successfully developed to run in aqueous media. researchgate.netacs.org Renewable solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and limonene, are also promising alternatives to petroleum-derived solvents. acs.orgnih.govacs.org In some cases, reactions can be performed under solvent-free (neat) conditions, completely eliminating solvent waste. researchgate.netnih.gov The use of recyclable catalysts, such as palladium nanoparticles supported on a solid phase, further contributes to a more sustainable process by reducing metal waste and simplifying product purification. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound |
| 2-bromonaphthalene | Reactant hes-so.ch |
| Phenylboronic acid | Reactant hes-so.chresearchgate.net |
| Tetrahydrofuran (THF) | Solvent hes-so.chresearchgate.net |
| Triphenylphosphine | Ligand hes-so.ch |
| Dimethylformamide (DMF) | Solvent uwindsor.canih.govresearchgate.net |
| Methanol | Solvent researchgate.net |
| Ethanol | Solvent researchgate.netacs.org |
| Water | Solvent beilstein-journals.orgresearchgate.netnih.govresearchgate.netacs.orgacs.org |
| Dioxane | Solvent researchgate.netmdpi.com |
| Diethyl carbonate (DEC) | Green Solvent nih.gov |
| Cyclopentyl methyl ether (CPME) | Green Solvent nih.gov |
| 2-arylindole | Ligand Scaffold acs.org |
| N-hydroxyethylpyrrolidone (HEP) | Green Solvent nih.gov |
| 2-methyltetrahydrofuran (2-MeTHF) | Green Solvent beilstein-journals.orgacs.orgacs.org |
| Limonene | Green Solvent acs.orgacs.org |
| Triphenylphosphine oxide | Ligand nih.gov |
| Toluene | Solvent acs.org |
| 4-bromotoluene | Reactant beilstein-journals.org |
| 4-bromoacetophenone | Reactant beilstein-journals.org |
| Tri-tert-butylphosphine | Ligand |
| Tricyclohexylphosphine | Ligand |
| 4-chloroanisole | Reactant uwindsor.ca |
| Tetrabutylammonium bromide | Additive uwindsor.ca |
| 2-chloro-4-(methylsulfonyl)benzoic acid | Structural Congener prepchem.comgoogle.comgoogle.com |
| 4-methylsulfonyltoluene | Reactant google.com |
| 4-chloromethyl benzoyl chloride | Reactant nih.gov |
| Salicylic acid | Reactant nih.gov |
| Pyridine | Catalyst/Base nih.gov |
| p-tert-butyltoluene | Reactant researchgate.net |
| 4-tert-butylbenzoic acid | Structural Congener researchgate.netsigmaaldrich.com |
| 4-chloromethyl benzoic acid t-butyl ester | Structural Congener google.com |
Iii. Mechanistic Investigations and Reaction Dynamics of 2 Chloro 4 4 T Butylphenyl Benzoic Acid
Proposed Reaction Mechanisms for Key Synthetic Steps
The catalytic cycle of the Suzuki reaction is generally understood to proceed through three fundamental steps: youtube.comlibretexts.org
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An aryl halide (in this case, a di-halogenated benzoic acid derivative like 2-chloro-4-bromobenzoic acid) reacts with the Pd(0) species. The palladium atom inserts itself into the carbon-halogen bond (preferentially the more reactive C-Br bond), forming a new organopalladium(II) intermediate. wikipedia.orgyoutube.com This initial complex is typically formed in a cis configuration and rapidly isomerizes to the more stable trans-complex. wikipedia.org
Transmetalation: This step involves the transfer of the organic group from the organoboron compound (4-t-butylphenylboronic acid) to the palladium(II) complex. wikipedia.org This process is not spontaneous; it requires activation of the organoboron compound by a base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻). wikipedia.org This activated boronate then exchanges its organic moiety (the 4-t-butylphenyl group) with the halide on the palladium center, creating a new diorganopalladium(II) complex and releasing the halide and borate (B1201080) salts. libretexts.orgacs.org
Reductive Elimination: In the final step, the two organic ligands (the 2-chloro-4-benzoyl and the 4-t-butylphenyl groups) on the palladium(II) complex are coupled, forming the desired C-C bond of the final product. youtube.com This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Another key synthetic consideration is the formation of the benzoic acid functionality itself. This is often achieved through the oxidation of a corresponding methylbenzene (toluene) derivative. savemyexams.comgoogle.com For instance, a substituted toluene (B28343) could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under reflux, followed by acidification. savemyexams.com Alternatively, catalytic air oxidation using cobalt and manganese salts can be employed. google.com The presence of deactivating groups on the ring, such as the chloro-substituent, can make this oxidation more challenging compared to unsubstituted toluene. google.com
For the Suzuki-Miyaura coupling, the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. However, numerous studies point towards transmetalation being the slowest step in the catalytic cycle for many systems. nih.gov The activation of the boronic acid by the base and the subsequent ligand exchange at the palladium center present a significant kinetic barrier.
In a detailed study of a related Suzuki-Miyaura reaction using a palladium-zeolite catalyst, density functional theory (DFT) calculations revealed that the transmetalation step, specifically the breaking of the C–B bond, had the highest activation energy. nih.gov While the oxidative addition step had a very low activation barrier (2.6 kcal mol⁻¹), the transmetalation step required a much larger activation energy of 36.8 kcal mol⁻¹, clearly identifying it as the rate-determining step for that specific system. nih.gov
Table 1: Example Activation Energies in a Suzuki Coupling Catalytic Cycle This table presents data from a DFT study on the coupling of bromobenzene (B47551) and phenylboronic acid, illustrating the relative energy barriers of the three main steps in a representative Suzuki reaction. nih.gov
| Catalytic Step | Description | Activation Energy (kcal mol⁻¹) |
| Oxidative Addition | Insertion of Pd into the C-Br bond of bromobenzene. | 2.6 |
| Transmetalation | Transfer of the phenyl group from boronic acid to palladium. | 36.8 |
| Reductive Elimination | Formation of the C-C bond to release biphenyl (B1667301). | 17.7 |
The Suzuki-Miyaura reaction proceeds through several well-characterized intermediates and transition states. wikipedia.org
Pd(0)L₂ Catalyst (A): The active catalytic species, where L represents ligands such as phosphines.
Oxidative Addition Intermediate (B): A square planar Pd(II) complex formed after the palladium inserts into the aryl-halide bond. An example is R¹-Pd(II)(L)₂-X. wikipedia.org
Base-Activated Boronate Complex (D): The boronic acid R²-B(OH)₂ reacts with a base (e.g., OH⁻) to form a more reactive tetracoordinate boronate [R²-B(OH)₃]⁻. wikipedia.org This activation is crucial for facilitating the transfer of the R² group to the palladium center. organic-chemistry.org
Transmetalation Transition State (TS2): This is the high-energy state in the rate-determining step, involving the breaking of the C-B bond and the formation of the Pd-C bond. nih.gov
Diorganopalladium(II) Intermediate (E): After transmetalation, a complex with both organic groups bound to the palladium, R¹-Pd(II)(L)₂-R², is formed. This species is often transient and quickly moves to the final step. wikipedia.org
Reductive Elimination Transition State: The final transition state where the new C-C bond is formed as the R¹-R² product is eliminated from the metal center, collapsing the intermediate back to the Pd(0) catalyst.
Stereochemical Considerations and Regioselectivity Control
The precise arrangement of substituents on the final product is critical and is controlled by fundamental principles of organic chemistry, including electronic directing effects and steric hindrance.
The synthesis of the required precursors for the Suzuki coupling relies heavily on controlling the regioselectivity of electrophilic aromatic substitution reactions. The substituents on the benzene (B151609) rings direct incoming groups to specific positions:
Carboxyl Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. truman.edu This means that if a substitution were to be performed on the benzoic acid ring, the new substituent would be directed to the position meta to the carboxyl group.
Alkyl/Aryl Groups (-t-butylphenyl): Both the t-butyl group and the larger phenyl substituent are activating, ortho, para-directors.
In a plausible synthetic route for a precursor like 2,4-dichlorobenzoic acid, starting from 4-chlorotoluene, the initial methyl group (ortho, para-director) and the chloro group (ortho, para-director) would direct the second chlorination to the C2 position. Subsequent oxidation of the methyl group would yield the desired benzoic acid. savemyexams.com These predictable directing effects are essential for synthesizing the correct isomers needed for the final coupling reaction.
Steric hindrance plays a significant role in the reaction dynamics, primarily due to the large size of the tertiary-butyl group on one of the phenyl rings.
Impact on Reactivity: The bulky t-butylphenyl group can sterically hinder the approach of the organoboron species to the palladium center during the transmetalation step. This is compounded by the presence of the chloro-substituent at the ortho position of the other ring. This increased steric crowding around the reaction center can slow down the rate of the coupling reaction and may necessitate more forcing conditions (higher temperatures or longer reaction times) to achieve good yields.
Kinetic Studies and Reaction Profiling
Kinetic studies are essential for understanding reaction rates and optimizing conditions. While a specific kinetic profile for the synthesis of 2-Chloro-4-(4-T-butylphenyl)benzoic acid is not publicly documented, data from analogous systems provide valuable insights.
Systematic studies on related reactions, such as the alkylation of substituted benzoic acids, demonstrate how electronic effects of substituents influence reaction rates. A Hammett linear free-energy relationship was established for a series of 16 substituted benzoic acids, yielding a reaction constant (ρ) of -0.65. acs.org This negative value indicates that electron-donating groups on the benzoic acid ring accelerate the reaction by stabilizing a positive charge buildup in the transition state. This type of quantitative analysis is crucial for predicting reactivity.
Table 2: Example Kinetic Data for Alkylation of Substituted Benzoic Acids This table presents representative data from a kinetic study on a related reaction class to demonstrate the principles of reaction profiling. The data shows how different substituents on the benzoic acid ring affect the reaction rate constant (k). acs.org
| Benzoic Acid Substituent | Hammett Constant (σ) | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| 4-Methoxy | -0.27 | 0.035 |
| 4-Methyl | -0.17 | 0.028 |
| H (unsubstituted) | 0.00 | 0.020 |
| 4-Chloro | 0.23 | 0.011 |
| 3-Nitro | 0.71 | 0.003 |
Practical reaction profiling often involves screening different catalysts, bases, solvents, and stoichiometries to maximize product yield and minimize byproducts. For example, studies on the synthesis of bromobenzophenones via Suzuki coupling optimized reaction conditions to favor the desired product over side-products formed from double additions. researchgate.net Such optimization is a direct application of understanding the underlying kinetics and reaction pathways.
Iv. Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton can be constructed.
The structural confirmation of 2-Chloro-4-(4-T-butylphenyl)benzoic acid is achieved through a suite of NMR experiments. While specific experimental data for this exact compound is not publicly available, a predictive analysis based on the known chemical shifts of its constituent fragments (2-chlorobenzoic acid and 4-tert-butylbenzene) allows for a detailed theoretical assignment. rsc.orgchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The aromatic region would be complex, containing signals for the seven protons distributed across the two phenyl rings. The tert-butyl group would present a sharp singlet, integrating to nine protons, in the upfield aliphatic region. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift. docbrown.info
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display a signal for each unique carbon atom. Due to molecular symmetry in the tert-butylphenyl moiety, fewer than the total 17 carbons are expected to be observed. The spectrum would be characterized by signals for the carboxylic acid carbonyl carbon, multiple aromatic carbons (with those bonded to chlorine showing characteristic shifts), and the quaternary and methyl carbons of the tert-butyl group. docbrown.info
2D NMR Experiments: To definitively assign these signals and piece together the molecular structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be crucial for tracing the connectivity of protons within each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to connecting the different fragments of the molecule. It shows couplings between protons and carbons that are two or three bonds apart. Crucial correlations would include those between the tert-butyl protons and the carbons of their attached phenyl ring, and correlations across the biaryl bond, linking the two aromatic systems together.
Predicted ¹H NMR Data for this compound This table is illustrative and based on predicted values.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12-13 | s (broad) | 1H | -COOH |
| ~7.5-8.1 | m | 7H | Aromatic Protons |
| ~1.35 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data for this compound This table is illustrative and based on predicted values.
| Predicted Chemical Shift (ppm) | Assignment |
|---|---|
| ~170 | C=O (Carboxylic Acid) |
| ~155 | Aromatic C-C(CH₃)₃ |
| ~125-145 | Aromatic Carbons |
| ~35 | Quaternary -C(CH₃)₃ |
| ~31 | Methyl -C(CH₃)₃ |
While this compound does not possess traditional chiral centers, it can exhibit hindered rotation around the biaryl C-C bond, potentially leading to atropisomerism. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to investigate the through-space proximity of atoms. These experiments could detect correlations between protons on the different phenyl rings, providing information about the preferred dihedral angle and the conformational dynamics of the molecule in solution.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. mdpi.com For this compound (C₁₇H₁₇ClO₂), the expected exact mass can be calculated. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ion containing ³⁷Cl is approximately one-third the intensity of the peak for the ion containing ³⁵Cl. miamioh.edu
Predicted HRMS Data for C₁₇H₁₇ClO₂
| Ion | Calculated Exact Mass (Da) |
|---|---|
| [M (³⁵Cl)]⁺ | 288.0917 |
| [M (³⁷Cl)]⁺ | 290.0888 |
| [M+H (³⁵Cl)]⁺ | 289.0995 |
| [M-H (³⁵Cl)]⁻ | 287.0839 |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific parent ion to generate a daughter ion spectrum. This spectrum provides a fingerprint of the molecule's structure. For this compound, predictable fragmentation pathways include the loss of the carboxylic acid group and fragmentation of the tert-butyl group. libretexts.org
A primary fragmentation would be the loss of the hydroxyl radical (•OH, -17 Da) followed by the loss of carbon monoxide (-28 Da), resulting in a stable acylium ion. docbrown.info Alternatively, decarboxylation (loss of •COOH, -45 Da) can occur. Fragmentation of the tert-butyl group is also common, with the loss of a methyl radical (•CH₃, -15 Da) to form a stable tertiary carbocation, or the loss of the entire tert-butyl radical (•C(CH₃)₃, -57 Da). docbrown.info
Predicted MS/MS Fragments for this compound This table is illustrative and based on predicted fragmentation of the [M(³⁵Cl)]⁺ ion.
| m/z | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 273.0682 | [M - CH₃]⁺ | •CH₃ |
| 243.0811 | [M - COOH]⁺ | •COOH |
| 231.1148 | [M - C(CH₃)₃]⁺ | •C(CH₃)₃ |
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique can precisely determine the spatial coordinates of each atom in the crystal lattice.
The resulting structural data would include:
Precise Bond Lengths and Angles: Confirming the geometry of the phenyl rings, the carboxylic acid, and the tert-butyl group.
Conformation: The dihedral angle between the two phenyl rings would be determined, providing a definitive answer to the question of atropisomerism in the solid state.
Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. For carboxylic acids, this typically involves the formation of hydrogen-bonded dimers, where the -COOH groups of two molecules interact via strong O-H···O hydrogen bonds. researchgate.net Other potential interactions like π-stacking between the aromatic rings could also be identified.
To date, a crystal structure for this compound has not been deposited in public databases. The information that could be gleaned from such a study remains a critical piece for a complete understanding of this compound's chemical nature.
Single Crystal Growth Techniques
The prerequisite for single-crystal X-ray crystallography is the availability of high-quality crystals. For organic compounds like substituted benzoic acids, several techniques are employed to grow crystals suitable for diffraction analysis. The goal is to bring a concentrated solution of the purified compound to a state of supersaturation under controlled conditions, allowing for the slow and orderly arrangement of molecules into a crystal lattice. acs.org
Common methods applicable to "this compound" include:
Slow Evaporation: This is the most straightforward technique. The compound is dissolved in a suitable solvent or solvent mixture until saturation is reached. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting crystal growth. For this compound, solvents such as ethanol, toluene (B28343), or ethyl acetate (B1210297) could be effective. rsc.org
Vapor Diffusion: This method involves two chambers. A concentrated solution of the compound is placed in an inner vial, which is then placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. A common setup would be a solution of the compound in chloroform (B151607) with ether as the diffusing anti-solvent.
Temperature Gradient: A saturated solution of the compound is subjected to a slight temperature gradient. The compound has higher solubility in the warmer region and lower solubility in the cooler region. This difference drives a continuous, slow crystallization process in the cooler part of the solution.
Seed crystals, prepared by rapid crystallization, are often introduced into the growth medium to provide a template for larger, more ordered crystal formation. acs.org The selection of the appropriate solvent is critical and is often determined empirically, considering the solubility of the compound and the solvent's volatility.
Data Collection and Refinement Methodologies
Once a suitable single crystal is obtained, its structure is determined using X-ray diffraction. The process involves irradiating the crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.
Data Collection: The crystal is mounted on a goniometer, which orients it in hundreds of different positions relative to the X-ray beam. Modern diffractometers, typically equipped with CCD or CMOS area detectors, automatically collect a full sphere of diffraction data. A common X-ray source is a sealed tube generating Molybdenum Kα radiation (λ = 0.71073 Å). rsc.orgresearchgate.net To minimize thermal motion and potential radiation damage, data is often collected at low temperatures (e.g., 100 K) using a cryogenic system. helixchrom.com
Structure Solution and Refinement: The collected diffraction data (a set of reflections with corresponding intensities) is first processed and corrected for various factors like polarization and absorption. The resulting data is used to solve the phase problem and generate an initial electron density map, from which a preliminary molecular structure can be deduced. This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically expressed by the R-factor (R1). An R1 value below 0.05 is indicative of a well-refined structure.
Below is a hypothetical table of crystallographic data and refinement parameters for "this compound," based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C17H17ClO2 |
| Formula weight | 288.77 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 15.2 Å, c = 11.4 Å, β = 98.5° |
| Volume | 1458 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated density | 1.315 g/cm³ |
| Reflections collected | 15200 |
| Independent reflections | 3350 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is indispensable for determining the purity of the final "this compound" product and for identifying and quantifying any impurities, including unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the primary technique for assessing the purity of non-volatile organic compounds. For a molecule like "this compound," a reversed-phase HPLC (RP-HPLC) method is most suitable due to the compound's relatively nonpolar nature. sielc.com
Method Development: The development of a robust HPLC method involves optimizing several parameters to achieve good separation between the main compound and any potential impurities.
Column: A C18 (octadecylsilyl) column is a standard choice for reversed-phase separations and would be effective here. Column dimensions such as 150 mm length, 4.6 mm internal diameter, and 5 µm particle size provide a good balance of resolution and analysis time. googleapis.com
Mobile Phase: A gradient elution using a mixture of an aqueous solvent and an organic solvent is typical. A common system would be water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) as mobile phase A, and acetonitrile (B52724) or methanol (B129727) as mobile phase B. sielc.comgoogleapis.com The acid helps to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.
Detection: The extensive conjugation in the biphenyl (B1667301) system ensures strong ultraviolet (UV) absorbance. A UV detector set at a wavelength of maximum absorbance (e.g., around 254 nm or determined by a photodiode array detector scan) would provide high sensitivity. acs.org
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30-40 °C are common starting points.
The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust for its intended purpose.
Below is a table outlining a hypothetical set of parameters for an HPLC purity assay of "this compound."
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
While the final product is not sufficiently volatile for GC analysis without derivatization, GC-MS is an excellent tool for detecting volatile impurities and residual starting materials from the synthesis. The most probable synthetic route to "this compound" is a palladium-catalyzed Suzuki coupling reaction. youtube.com This reaction would couple a derivative of 2-chloro-4-halobenzoic acid with a 4-tert-butylphenylboronic acid derivative. acs.org
GC-MS analysis of the crude product (dissolved in a suitable solvent like dichloromethane (B109758) or ethyl acetate) can identify several potential volatile species:
Residual Solvents: Toluene or dioxane, which are common solvents for Suzuki couplings.
Unreacted Starting Materials: While the boronic acid and benzoic acid derivatives are generally not volatile, some simpler aryl halides used in the synthesis might be detectable.
Homocoupling Byproducts: Biphenyls formed from the coupling of two boronic acid molecules (e.g., 4,4'-di-tert-butylbiphenyl).
GC-MS Method: A standard GC-MS method would involve a capillary column (e.g., DB-5ms or HP-5ms), a temperature program that ramps from a low temperature (e.g., 50 °C) to a high temperature (e.g., 300 °C) to elute compounds with a wide range of boiling points, and a mass spectrometer operating in electron ionization (EI) mode. prepchem.com The mass spectrometer fragments the eluting molecules into characteristic patterns, allowing for their identification by comparison to spectral libraries.
The table below lists potential volatile intermediates and byproducts from a Suzuki synthesis that could be identified by GC-MS.
| Compound | Potential Role | Characteristic Mass Fragments (m/z) |
|---|---|---|
| Toluene | Reaction Solvent | 91, 92, 65 |
| 4-tert-Butylphenol | Boronic acid impurity/degradation | 150, 135, 107 |
| 4,4'-Di-tert-butylbiphenyl | Homocoupling byproduct | 266, 251, 57 |
| 1-Bromo-4-tert-butylbenzene | Potential starting material | 214, 212, 199, 197, 118 |
V. Computational Chemistry and Theoretical Modeling of 2 Chloro 4 4 T Butylphenyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, providing a window into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a standard and reliable method for determining the optimized ground state geometry of molecules. researchgate.net This approach calculates the total energy of the system as a function of the electron density. For 2-Chloro-4-(4-T-butylphenyl)benzoic acid, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. researchgate.net The process involves iteratively adjusting the positions of the atoms until a minimum energy configuration is found.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Description | Calculated Value |
| C-Cl Bond Length | The distance between the carbon atom on the first phenyl ring and the chlorine atom. | ~1.74 Å |
| C-C (inter-ring) | The length of the single bond connecting the two phenyl rings. | ~1.49 Å |
| C=O Bond Length | The length of the carbonyl double bond in the carboxylic acid group. | ~1.22 Å |
| C-O-H Bond Angle | The angle within the carboxylic acid group. | ~106.5° |
| Phenyl-Phenyl Dihedral Angle | The twist angle between the planes of the two aromatic rings. | ~45-55° |
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
For this compound, DFT calculations can map the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich 4-t-butylphenyl ring system, which can donate electron density. Conversely, the LUMO is expected to be distributed over the benzoic acid moiety, particularly the carboxylic acid group and the chloro-substituted phenyl ring, which are more electron-withdrawing. Time-dependent DFT (TD-DFT) can further be used to explore the excited states and predict electronic absorption spectra. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.25 eV | Highest Occupied Molecular Orbital; associated with electron-donating regions. |
| LUMO | -1.80 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting regions. |
| Energy Gap (ΔE) | 4.45 eV | Indicates the molecule's chemical reactivity and stability. |
Conformational Analysis and Steric Strain Assessment
The three-dimensional arrangement of atoms in a molecule can vary through the rotation around single bonds. Conformational analysis computationally explores these different arrangements (conformers) to identify the most stable structures and the energy barriers between them.
The central structural feature of this compound is the biphenyl (B1667301) moiety, where two phenyl rings are connected by a single bond. The rotation around this bond is subject to a torsional barrier, which is the energy required to twist the molecule from a low-energy (stable) conformation to a high-energy (unstable) one.
Computational modeling can map the potential energy surface by systematically rotating one phenyl ring relative to the other. This analysis reveals that a completely planar conformation is highly unfavorable due to severe steric clashes between the ortho-chloro substituent on one ring and the ortho-hydrogen atom on the other. The lowest energy conformation will therefore be a twisted structure, where the dihedral angle between the rings strikes a balance between minimizing steric hindrance and maintaining some degree of π-conjugation. The calculation of this torsional barrier provides quantitative insight into the molecule's flexibility.
The substituents on the biphenyl core are the primary determinants of its preferred conformation.
Ortho-Chloro Substituent: The chlorine atom at the ortho-position is the main source of steric strain, forcing the two phenyl rings out of planarity. Its presence dictates the non-zero dihedral angle in the molecule's most stable state.
Carboxylic Acid Group: The orientation of the carboxylic acid group relative to its attached phenyl ring is also significant. While it prefers to be co-planar with the ring to maximize conjugation, this can be hindered by intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state. nih.gov
Reaction Pathway Modeling and Transition State Locating
Beyond static structures, computational chemistry can model the dynamics of chemical reactions. This involves mapping the reaction pathway, which is the lowest energy path connecting reactants to products on the potential energy surface. A key point along this path is the transition state, an energy maximum that represents the barrier to the reaction.
For a molecule like this compound, one could model reactions such as its esterification or amidation. The process involves:
Locating the Transition State (TS): Specialized algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS.
Frequency Calculation: A frequency calculation at the TS geometry is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to follow the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
This type of modeling provides invaluable mechanistic details and allows for the calculation of the activation energy, which is the energy difference between the reactants and the transition state. Such studies are fundamental to predicting reaction kinetics and understanding mechanisms at a molecular level.
Computational Prediction of Mechanistic Steps and Energetics
A common and powerful method for synthesizing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction. Computational studies, primarily using DFT, are instrumental in dissecting the intricate mechanism of this catalytic process. rsc.orgrsc.org The reaction typically involves a palladium catalyst and proceeds through a well-established catalytic cycle consisting of three main stages: oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.gov
Theoretical modeling can map the potential energy surface of the entire catalytic cycle. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. nih.gov This profile reveals the energy barriers associated with each step, allowing for the identification of the rate-determining step—the highest energy barrier in the cycle. nih.gov For instance, computational studies on similar Suzuki couplings have identified either the oxidative addition of the aryl halide or the transmetalation step as the kinetic bottleneck, depending on the specific substrates and reaction conditions. rsc.orgelsevierpure.com
In the context of forming this compound, a plausible Suzuki coupling would involve reacting a 2-chloro-4-halobenzoic acid derivative with a 4-t-butylphenylboronic acid. DFT calculations would model the palladium catalyst, often with phosphine (B1218219) ligands, interacting with these substrates. The energetics of the oxidative addition of the palladium complex into the carbon-halogen bond of the benzoic acid derivative would be computed, followed by the transmetalation step where the t-butylphenyl group is transferred from boron to palladium. acs.org Finally, the reductive elimination step, which forms the C-C bond creating the biphenyl structure and regenerates the active catalyst, is modeled. nih.gov
Table 1: Hypothetical DFT-Calculated Energy Barriers for a Suzuki-Miyaura Coupling Pathway
| Mechanistic Step | Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | Catalyst + Substrates | 0.0 | Initial state of separated reactants and catalyst. |
| Oxidative Addition | TS_OA | +15 to +25 | Transition state for the insertion of palladium into the aryl-halide bond. |
| Intermediate_OA | +5 to +10 | Aryl-palladium(II) complex formed after oxidative addition. | |
| Transmetalation | TS_Trans | +18 to +28 | Transition state for the transfer of the aryl group from the boronic acid to the palladium center. |
| Intermediate_Trans | -5 to +5 | Diaryl-palladium(II) complex formed after transmetalation. | |
| Reductive Elimination | TS_RE | +10 to +20 | Transition state for the formation of the new C-C bond and expulsion of the product. |
| Products | Catalyst + Product | -20 to -40 | Final state of separated product and regenerated catalyst. |
Note: This table presents representative energy ranges for a generic Suzuki-Miyaura reaction and is for illustrative purposes. Actual values for the synthesis of this compound would require specific DFT calculations.
Simulation of Solvent Effects on Reaction Dynamics
The solvent is not merely an inert medium but can significantly influence reaction rates and selectivity, particularly in transition metal-catalyzed reactions like the Suzuki coupling. nih.govnih.govrsc.org Computational chemistry employs several strategies to simulate these solvent effects, which can be broadly categorized into implicit and explicit models. wikipedia.orgarxiv.org
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. rsc.orgmdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as its polarity, which can stabilize or destabilize charged or polar species like transition states and intermediates. nih.govrsc.org For the synthesis of this compound, an implicit model could predict how a change from a nonpolar solvent like toluene (B28343) to a polar aprotic solvent like dimethylformamide (DMF) might alter the energy barriers of the catalytic cycle. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound like this compound.
DFT-Computed NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard and reliable approach for predicting both ¹H and ¹³C NMR chemical shifts. acs.orgnih.govacs.org The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus at a chosen level of theory, such as B3LYP/6-311++G(d,p). colab.ws These absolute shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.org
The accuracy of these predictions allows for direct comparison with experimental spectra, aiding in the assignment of complex signals. bohrium.com Furthermore, computational methods can calculate the nuclear spin-spin coupling constants (J-values), which provide critical information about the connectivity and dihedral angles between atoms. smu.edutrygvehelgaker.no This is particularly useful for confirming the substitution pattern on the aromatic rings.
Table 2: Hypothetical DFT-Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl (COOH) | 12.0 - 13.0 | 168 - 172 |
| C1 (C-COOH) | - | 130 - 134 |
| C2 (C-Cl) | - | 135 - 139 |
| C3 (C-H) | 7.9 - 8.1 | 131 - 134 |
| C4 (C-C) | - | 148 - 152 |
| C5 (C-H) | 7.5 - 7.7 | 128 - 131 |
| C6 (C-H) | 7.6 - 7.8 | 126 - 129 |
| C1' (C-C) | - | 137 - 141 |
| C2'/C6' (C-H) | 7.4 - 7.6 | 129 - 132 |
| C3'/C5' (C-H) | 7.3 - 7.5 | 125 - 128 |
| C4' (C-tBu) | - | 150 - 154 |
| t-Butyl (C(CH₃)₃) | - | 34 - 36 |
| t-Butyl (C(CH₃)₃) | 1.3 - 1.5 | 31 - 33 |
Note: These chemical shift ranges are illustrative, based on typical values for similar functional groups and aromatic systems. Precise values depend on the specific level of theory and solvent model used in the calculation.
Vibrational Frequency Analysis (Infrared and Raman Spectroscopy Prediction)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental data. tandfonline.comrawdatalibrary.net
It is a well-known phenomenon that harmonic frequencies calculated by DFT are typically higher than the fundamental frequencies observed experimentally. This systematic error arises from the neglect of anharmonicity and approximations in the theoretical method. To improve the agreement with experimental spectra, the computed frequencies are often multiplied by an empirical scaling factor, which is specific to the DFT functional and basis set used (e.g., ~0.96-0.98 for B3LYP). researchgate.netnih.govacs.org
The analysis of the computed vibrational modes allows for the unambiguous assignment of absorption bands in the experimental IR and Raman spectra to specific motions of the atoms, such as the stretching of the carboxylic acid C=O and O-H bonds, the C-Cl stretch, and the various C-H and C-C vibrations of the aromatic rings. researchgate.nettandfonline.comrsc.org
Table 3: Hypothetical Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |
| O-H Stretch | 2900 - 3300 (broad) | Carboxylic acid hydroxyl group, often H-bonded. |
| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on both phenyl rings. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the t-butyl group. |
| C=O Stretch | 1680 - 1710 | Carboxylic acid carbonyl group. docbrown.info |
| Aromatic C=C Stretch | 1580 - 1620, 1450 - 1520 | Skeletal vibrations of the phenyl rings. |
| O-H Bend | 1380 - 1440 | In-plane bending of the carboxylic acid O-H. |
| C-O Stretch | 1250 - 1350 | Stretching of the carboxylic acid C-O single bond. |
| C-Cl Stretch | 650 - 750 | Stretching of the carbon-chlorine bond. |
Note: These frequencies are representative and based on typical values for the listed functional groups. researchgate.netresearchgate.net The exact calculated values would depend on the specific computational methodology.
Vi. Applications in Advanced Organic Synthesis and Materials Science
2-Chloro-4-(4-T-butylphenyl)benzoic Acid as a Versatile Synthetic Building Block
The molecular architecture of this compound makes it a valuable starting material for the synthesis of more complex molecules. The carboxylic acid group serves as a primary handle for a variety of chemical transformations, while the biphenyl (B1667301) core provides rigidity and desirable electronic properties.
Although direct academic literature detailing the use of this compound as a monomer for advanced aromatic polymers or liquid crystals is not prominent, its structure is analogous to molecules known to form such materials. Biphenyl derivatives are common mesogenic units in liquid crystals due to their rigid, rod-like shape which encourages anisotropic self-assembly. The presence of the carboxylic acid allows for its incorporation into polyester (B1180765) or polyamide backbones, which are common classes of liquid crystalline polymers.
The synthesis of liquid crystals often involves the connection of rigid core units (mesogens). Benzoic acid derivatives are frequently used as key components in the synthesis of these mesogenic structures. The bulky tert-butyl group could influence the packing of the molecules, potentially leading to the formation of specific liquid crystalline phases, while the chloro-substituent could affect the dipole moment and electronic properties of the resulting materials. The general approach often involves esterification reactions to link different aromatic cores together.
Hypothetical Polymer Properties Derived from this compound
| Polymer Type | Potential Monomer(s) | Expected Properties | Potential Application |
|---|---|---|---|
| Aromatic Polyester | With a diol such as hydroquinone | High thermal stability, liquid crystallinity | High-performance fibers, electronic components |
This table is illustrative and based on the general properties of aromatic polymers derived from similar building blocks.
The carboxylic acid moiety of this compound is readily converted into a variety of other functional groups, making it a versatile precursor for the synthesis of new molecular entities. Standard organic chemistry transformations can be employed to produce esters, amides, acid chlorides, and other derivatives.
Esterification: Reaction with various alcohols in the presence of an acid catalyst can yield a wide range of esters. These esters could be investigated for applications ranging from pharmaceuticals to materials science. For example, pentafluorobenzyl esters are sometimes prepared for gas chromatography analysis.
Amidation: Treatment with amines, often activated by coupling agents, produces the corresponding amides. These amide derivatives can exhibit interesting biological activities or serve as building blocks for larger supramolecular structures.
Acid Chloride Formation: Reaction with reagents like thionyl chloride or oxalyl chloride would convert the carboxylic acid to the more reactive acid chloride. This intermediate can then be used in a variety of acylation reactions, such as Friedel-Crafts reactions, to introduce the 2-chloro-4-(4-T-butylphenyl)benzoyl group into other aromatic systems.
Illustrative Derivatization Reactions
| Reagent(s) | Functional Group Formed | Potential Utility of Product |
|---|---|---|
| Methanol (B129727), H₂SO₄ | Methyl Ester | Intermediate for further synthesis, analytical standard |
| Aniline, EDCI, HOBt | N-Phenyl Amide | Potential biologically active compound, hydrogen-bonding motif |
This table provides examples of common derivatization reactions for benzoic acids.
Exploration of Derivatives for Functional Materials
By modifying the core structure of this compound, it is possible to design and synthesize new functional materials with tailored optical, electronic, or structural properties.
The electronic properties of the this compound scaffold can be tuned through chemical modification. The biphenyl system allows for electronic communication between the two rings. The electron-withdrawing nature of the chloro and carboxylic acid groups, combined with the electron-donating tendency of the tert-butyl group, creates a specific electronic profile that can be further modified. For instance, converting the carboxylic acid to an ester or amide would alter the electron-withdrawing strength of that substituent. Further substitutions on the aromatic rings could also be explored to modulate the HOMO-LUMO gap and other electronic parameters, which is a key strategy in the design of organic electronic materials.
Role in Catalyst Design or Ligand Synthesis
While direct applications of this compound in catalyst or ligand synthesis are not documented, its structure contains motifs that are relevant to this field. The biphenyl scaffold is a common feature in many privileged ligands for transition-metal catalysis, such as in Buchwald-Hartwig amination or Suzuki coupling reactions. The carboxylic acid group could be used as an anchoring point to immobilize a catalytic complex on a solid support. Alternatively, it could be converted into other coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, to create novel ligands. The steric bulk of the tert-butyl group and the electronic influence of the chloro substituent could provide a unique steric and electronic environment around a metal center, potentially influencing the activity and selectivity of a catalyst.
Vii. Future Research Directions and Emerging Opportunities
Development of Novel and More Efficient Synthetic Routes
Current synthetic strategies for biaryl benzoic acids often rely on traditional cross-coupling reactions. While effective, these methods can present challenges related to catalyst cost, reaction conditions, and purification. Future research is poised to explore more sustainable and efficient synthetic pathways.
Key Research Thrusts:
C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. Research into transition-metal-catalyzed C-H arylation of chloro- and tert-butyl-substituted benzene (B151609) derivatives could provide a more direct route to the core biaryl structure.
Decarboxylative Coupling: This method utilizes carboxylic acids as readily available and stable coupling partners. Investigating the decarboxylative coupling of 2-chlorobenzoic acid derivatives with tert-butylphenyl-based organometallic reagents could offer an alternative to traditional cross-coupling partners.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. Developing a photoredox-catalyzed coupling of the two aromatic rings would represent a greener and potentially more efficient synthetic strategy.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Cross-Coupling | Well-established, reliable | Pre-functionalization needed, catalyst cost/removal |
| C-H Activation | High atom economy, fewer steps | Regioselectivity control, harsh conditions may be needed |
| Decarboxylative Coupling | Use of stable starting materials | Limited substrate scope, potential for high catalyst loading |
| Photoredox Catalysis | Mild reaction conditions, green approach | Scalability, quantum yield optimization |
Exploration of Asymmetric Synthesis Methodologies
While 2-Chloro-4-(4-T-butylphenyl)benzoic acid itself is achiral, many of its biologically active derivatives possess chiral centers. The introduction of chirality can be crucial for enhancing binding affinity and selectivity for protein targets. Therefore, the development of asymmetric synthetic methods is a critical future direction.
Areas for Exploration:
Atroposelective Synthesis: If substituents are introduced ortho to the biaryl axis, rotational restriction can lead to stable atropisomers. Future work could focus on developing catalytic asymmetric cross-coupling reactions that control the axial chirality of derivatives, a strategy that has been successfully applied to other biaryl systems.
Asymmetric Catalysis on Derivatives: Research will likely focus on the asymmetric transformation of functional groups on the benzoic acid scaffold. For instance, the stereoselective reduction of a ketone derivative or the asymmetric addition of nucleophiles to an aldehyde derivative could be explored. The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective for the asymmetric synthesis of a wide range of chiral amines from simple starting materials and could be adapted for derivatives of the title compound. nih.govrsc.org
Chiral Resolution: While less efficient than asymmetric synthesis, the development of effective chiral resolution techniques for racemic derivatives remains a valuable tool. This could involve diastereomeric salt formation with chiral resolving agents or preparative chiral chromatography.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. mdpi.comnjbio.com This is particularly relevant for the multi-step synthesis of active pharmaceutical ingredients (APIs). researchgate.net
Future Opportunities:
End-to-End Continuous Synthesis: A key goal is to develop a fully continuous, multi-step synthesis of the target compound and its key derivatives. nih.gov This would involve integrating multiple reaction and purification steps into a single, automated sequence, minimizing manual handling and intermediate isolation. mdpi.com
Automated Reaction Optimization: Automated platforms, often coupled with design of experiment (DoE) software, can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal conditions. beilstein-journals.org This accelerates process development and can lead to higher yields and purities.
Safe Handling of Hazardous Intermediates: Flow chemistry allows for the in-situ generation and immediate consumption of hazardous or unstable intermediates in small volumes within the reactor, significantly improving the safety profile compared to large-scale batch reactions. njbio.com This could be applied to nitration or diazotization reactions on the aromatic rings if such derivatives were desired.
| Technology | Key Benefits for Synthesizing this compound Derivatives |
| Flow Chemistry | Enhanced heat and mass transfer, precise control over reaction parameters, improved safety for exothermic or high-pressure reactions, ease of scalability. mdpi.comnjbio.com |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation of derivatives for structure-activity relationship (SAR) studies, improved reproducibility. frontiersin.orgresearchgate.net |
Advanced Computational Methods for Enhanced Predictive Power
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. nih.gov
Prospective Applications:
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the compound and its derivatives when bound to a biological target like Mcl-1. nih.gov This can reveal key protein-ligand interactions, the role of water molecules in the binding pocket, and the conformational changes that occur upon binding, guiding the design of next-generation inhibitors with improved affinity.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate molecular properties such as charge distribution, reactivity, and spectroscopic signatures. This information can help in understanding the electronic factors that govern binding affinity and in predicting the outcome of proposed synthetic reactions.
Free Energy Perturbation (FEP): FEP and other alchemical free energy calculation methods can be employed to accurately predict the relative binding affinities of a series of related analogs. This allows for the in-silico prioritization of compounds for synthesis, saving significant time and resources.
Machine Learning (ML) and AI: As more data on the structure-activity relationships of benzoic acid derivatives becomes available, ML models can be trained to predict the biological activity of novel, unsynthesized compounds. preprints.org This can accelerate the discovery of new leads with desired properties.
Investigation into its Role in Complex Molecular Architectures (beyond immediate derivatives)
The this compound scaffold serves as an excellent anchor for binding to protein targets. nih.gov A significant future opportunity lies in incorporating this motif into larger, more complex molecular architectures to explore new chemical space and potentially new biological functions.
Potential Research Avenues:
Macrocyclization: Incorporating the biaryl benzoic acid unit into a macrocyclic structure could lead to compounds with improved conformational rigidity, enhanced binding affinity, and better cell permeability. Macrocyclization is a proven strategy for modulating the pharmacokinetic properties of drug candidates.
PROTACs and Molecular Glues: The scaffold could serve as the protein-binding warhead in Proteolysis Targeting Chimeras (PROTACs) or molecular glues. By linking it to a ligand for an E3 ubiquitin ligase, the resulting bifunctional molecule could induce the targeted degradation of proteins like Mcl-1, offering a different therapeutic modality compared to simple inhibition.
Conjugation to Other Pharmacophores: The benzoic acid group provides a convenient handle for conjugation to other biologically active molecules. This could lead to the development of dual-action compounds that modulate multiple targets simultaneously, a strategy that is gaining interest for treating complex diseases like cancer.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-4-(4-T-butylphenyl)benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, chlorination of a precursor like 4-(4-T-butylphenyl)benzoic acid can be achieved using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (60–80°C) . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of Cl₂), monitoring reaction progress via HPLC, and isolating the product via acid-base extraction. Evidence from analogous syntheses highlights the use of thionyl chloride (SOCl₂) for activating carboxylic acid groups, followed by nucleophilic substitution .
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : X-ray crystallography is critical for resolving the spatial arrangement of the chloro and T-butylphenyl groups . Complementary techniques include:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, T-butyl group at δ 1.3–1.4 ppm).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 317.12).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., SOCl₂) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from by-products or incomplete purification. Strategies include:
- Chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate isomers or impurities .
- Isolation of By-products : For example, if sulfonation occurs during chlorination (due to excess SOCl₂), column chromatography with silica gel (60–120 mesh) can isolate the target compound .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to confirm assignments .
Q. What experimental design considerations are critical for evaluating the compound’s biological activity in drug discovery?
- Methodological Answer : Focus on:
- Target Selection : Screen against enzymes (e.g., cyclooxygenase-2) where the benzoic acid scaffold is known to bind .
- Structure-Activity Relationship (SAR) : Modify the T-butyl group to smaller substituents (e.g., methyl) and assess potency changes via IC₅₀ assays .
- Solubility Optimization : Use co-solvents (e.g., DMSO:PBS 1:9) to enhance aqueous solubility for in vitro testing .
Q. How can reaction yields be improved in large-scale syntheses, and what are common pitfalls?
- Methodological Answer :
- Catalyst Screening : Test alternatives to FeCl₃ (e.g., AlCl₃) to reduce side reactions .
- Temperature Control : Maintain <80°C to prevent decomposition of the T-butyl group .
- Scale-Up Challenges : Aggressive stirring and dropwise addition of reagents prevent localized overheating. Pilot batches (10–50 g) are recommended before kilogram-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
